3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine
CAS No.: 66548-88-7
Cat. No.: VC3935903
Molecular Formula: C11H6ClF3N2
Molecular Weight: 258.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66548-88-7 |
|---|---|
| Molecular Formula | C11H6ClF3N2 |
| Molecular Weight | 258.62 g/mol |
| IUPAC Name | 3-chloro-6-[4-(trifluoromethyl)phenyl]pyridazine |
| Standard InChI | InChI=1S/C11H6ClF3N2/c12-10-6-5-9(16-17-10)7-1-3-8(4-2-7)11(13,14)15/h1-6H |
| Standard InChI Key | HVQDTPPEBOALHZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NN=C(C=C2)Cl)C(F)(F)F |
| Canonical SMILES | C1=CC(=CC=C1C2=NN=C(C=C2)Cl)C(F)(F)F |
Introduction
Chemical Identification and Structural Features
3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine belongs to the pyridazine family, a class of nitrogen-containing heterocycles with broad chemical and pharmacological significance. Its molecular formula is C₁₁H₆ClF₃N₂, with a molecular weight of 258.63 g/mol . The IUPAC name, 3-chloro-6-[4-(trifluoromethyl)phenyl]pyridazine, reflects the substitution pattern: a chlorine atom at position 3 of the pyridazine ring and a 4-(trifluoromethyl)phenyl group at position 6 (Fig. 1).
Table 1: Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 66548-88-7 |
| Molecular Formula | C₁₁H₆ClF₃N₂ |
| Molecular Weight | 258.63 g/mol |
| IUPAC Name | 3-chloro-6-[4-(trifluoromethyl)phenyl]pyridazine |
| SMILES | C1=CC(=CC=C1C(F)(F)F)C2=NN=C(C=C2)Cl |
| InChIKey | MUHAWXDKLVPGMZ-UHFFFAOYSA-N |
| Exact Mass | 258.017 g/mol |
| Topological Polar Surface Area | 25.78 Ų |
The pyridazine ring and the 4-(trifluoromethyl)phenyl group are coplanar, as observed in analogous structures . Weak intermolecular C–H···N and C–H···F interactions contribute to crystal packing stability, a feature common to halogenated pyridazines .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via nucleophilic aromatic substitution (SNAr) between 3,6-dichloropyridazine and 4-(trifluoromethyl)phenylboronic acid derivatives. A representative protocol involves:
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Microwave-Assisted Coupling:
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Reactants: 3-Chloro-6-(4-trifluoromethylphenyl)pyridazine (0.2 g, 0.77 mmol), 3-aminopiperidine dihydrochloride (0.27 g, 1.54 mmol), potassium carbonate (0.53 g, 3.87 mmol).
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Conditions: Acetone solvent, microwave irradiation at 120°C for 2 hours .
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Workup: Filtration, silica gel column chromatography (eluent: CH₂Cl₂/MeOH 9:1), acidification with HCl.
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Table 2: Synthesis Conditions and Outcomes
| Parameter | Detail |
|---|---|
| Reaction Type | Nucleophilic Aromatic Substitution |
| Catalyst | Potassium carbonate |
| Solvent | Acetone |
| Temperature | 120°C (microwave) |
| Yield | 25% |
| Purity | >95% (by NMR and HPLC) |
Challenges and Improvements
Low yields (25%) highlight the steric and electronic challenges posed by the electron-withdrawing trifluoromethyl group, which deactivates the phenyl ring toward electrophilic substitution . Alternative strategies, such as transition metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), may improve efficiency but require rigorous optimization of ligands and bases .
Structural and Physicochemical Properties
Crystallographic Insights
While single-crystal X-ray data for the exact compound is unavailable, analogues like 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine (C₁₅H₁₄ClF₃N₄) reveal:
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Pyridazine Ring Geometry: Planar with bond lengths of 1.34–1.38 Å for C–N and 1.39–1.41 Å for C–C .
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Intermolecular Interactions: C–H···N (2.54 Å) and C–H···F (2.41 Å) hydrogen bonds stabilize the lattice .
Physicochemical Profile
LogP: 3.82 (indicating moderate lipophilicity) .
Water Solubility: <1 mg/mL (predicted), consistent with hydrophobic trifluoromethyl groups .
Stability: Stable under inert atmospheres at 2–8°C .
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